molecular formula C8H10ClN B1360245 4-Chloro-N,N-dimethylaniline CAS No. 698-69-1

4-Chloro-N,N-dimethylaniline

Cat. No.: B1360245
CAS No.: 698-69-1
M. Wt: 155.62 g/mol
InChI Key: IONGEXNDPXANJD-UHFFFAOYSA-N
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Description

4-Chloro-N,N-dimethylaniline is an organic compound with the molecular formula C8H10ClN. It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by two methyl groups, and a chlorine atom is substituted at the para position of the benzene ring. This compound is known for its applications in various chemical reactions and industrial processes.

Scientific Research Applications

4-Chloro-N,N-dimethylaniline has several applications in scientific research:

Safety and Hazards

4-Chloro-N,N-dimethylaniline is classified as hazardous. It has been assigned the GHS07 pictogram and the signal word "Warning" . The compound is toxic if swallowed, in contact with skin, or if inhaled .

Mechanism of Action

Target of Action

4-Chloro-N,N-dimethylaniline is a chemical compound with the molecular formula C8H10ClN It is known that aniline derivatives, such as this compound, often interact with various enzymes and proteins within biological systems .

Mode of Action

As a substituted derivative of aniline, it is likely to interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects . The presence of the chlorine atom and the dimethylamino group may influence the compound’s reactivity and binding affinity .

Biochemical Pathways

Aniline and its derivatives are known to be involved in various biological processes, including oxidative stress, enzyme inhibition, and protein binding

Pharmacokinetics

Similar compounds are often absorbed through the gastrointestinal tract or skin, distributed throughout the body, metabolized in the liver, and excreted in urine . The compound’s bioavailability would be influenced by these processes, as well as factors such as its solubility, stability, and binding affinity.

Result of Action

Aniline derivatives can cause various biological effects, including cytotoxicity, genotoxicity, and changes in enzyme activity . The specific effects of this compound would depend on its targets and the nature of its interactions with these targets.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include temperature, pH, and the presence of other substances that can interact with the compound . For instance, the compound’s reactivity and stability might be affected by its storage conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-N,N-dimethylaniline can be synthesized through several methods. One common method involves the alkylation of 4-chloroaniline with dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:

4-Chloroaniline+Dimethyl SulfateThis compound+Methanol\text{4-Chloroaniline} + \text{Dimethyl Sulfate} \rightarrow \text{this compound} + \text{Methanol} 4-Chloroaniline+Dimethyl Sulfate→this compound+Methanol

Another method involves the reaction of 4-chloronitrobenzene with dimethylamine under reducing conditions. The nitro group is first reduced to an amine, followed by alkylation with dimethylamine.

Industrial Production Methods

Industrial production of this compound typically involves the alkylation of 4-chloroaniline with methanol in the presence of an acid catalyst. This method is preferred due to its efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N,N-dimethylaniline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quaternary ammonium compounds.

    Reduction: The nitro group in precursor compounds can be reduced to form this compound.

    Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quaternary ammonium compounds.

    Reduction: this compound from nitro precursors.

    Substitution: Various halogenated anilines depending on the substituent used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-N,N-dimethylaniline is unique due to the presence of the chlorine atom, which enhances its reactivity in electrophilic substitution reactions. This makes it a valuable intermediate in the synthesis of various chemical compounds.

Properties

IUPAC Name

4-chloro-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN/c1-10(2)8-5-3-7(9)4-6-8/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IONGEXNDPXANJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50220099
Record name Benzenamine, 4-chloro-N,N-dimethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

698-69-1
Record name 4-Chloro-N,N-dimethylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=698-69-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 4-chloro-N,N-dimethyl-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 4-chloro-N,N-dimethyl-
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Record name 4-Chloro-N,N-dimethylaniline
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Record name 4-Chloro-N,N-dimethylaniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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